
2-(2-Chlorophenyl)-2-(dimethylamino)acetic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Chlorophenyl)-2-(dimethylamino)acetic acid hydrochloride (2-Cl-DMA) is a synthetic compound used in a variety of scientific research applications. It is a white crystalline solid with a molecular weight of 234.7 g/mol. This compound is used in a variety of laboratory experiments due to its unique properties, such as its solubility in water, its stability in air, and its ability to be easily synthesized.
科学的研究の応用
Pharmacological Research and Potential Drug Lead
- Application in Pharmacology: The compound 2-(2-Chlorophenyl)-2-(dimethylamino)acetic acid hydrochloride has been identified as a nonpeptidic agonist of the urotensin-II receptor. Its activity primarily resides in one of its enantiopure forms, making it a significant pharmacological research tool and a potential drug lead (Croston et al., 2002).
Ecological Impact
- Effects on Aquatic Ecosystems: The dimethylamine salt of 2,4-dichlorophenoxy acetic acid, a related compound, has been studied for its impact on the growth of macrophytes in ponds, indicating its potential ecological effects (Boyle, 1980).
Chemical Synthesis and Characterization
- Chemical Synthesis Applications: The compound has been utilized in chemical synthesis processes, such as in the preparation of various heterocycles and isoflavones, demonstrating its versatility in organic synthesis (Moskvina et al., 2015).
Environmental Toxicology
- Soil Dissipation Studies: Studies on related compounds, such as 2,4-Dichlorophenoxyacetic acid, have been conducted to understand their dissipation rates in soil, which is crucial for environmental toxicology and agricultural practices (Wilson et al., 1997).
Stability Analysis
- Stability Studies in Aqueous Solutions: The stability of similar compounds in aqueous solutions has been analyzed using spectrophotometric methods, providing insights into the stability and degradation behavior of these types of chemical compounds (Surmeian et al., 1996).
Herbicide Movement and Irrigation
- Impact on Turfgrass under Different Irrigation Regimes: The movement of the dimethylamine salt of (2,4-dichlorophenoxy) acetic acid in soil under various irrigation conditions has been investigated, providing essential information for agricultural management and herbicide application (Starrett et al., 2000).
Fluorescent Property Evaluation
- Fluorescent Properties in Organic Compounds: Studies on compounds like 1,3,5-triaryl-2-pyrazolines, synthesized using derivatives of this compound, have shown potential in the area of fluorescence, relevant in various scientific applications (Hasan et al., 2011).
Pollution Prevention in Manufacturing
- Reduction of Pollutant Emission: Research on the production process of the dimethylamine salt of 2,4-dichlorophenoxy acetic acid has led to the development of methods to reduce pollutant emissions, crucial for environmental safety in manufacturing (Arsenijević et al., 2008).
Antimicrobial Properties
- Antimicrobial Activity of Related Compounds: The synthesis and study of novel monoammonium salts derived from this compound have revealed significant antimicrobial properties against various microorganisms, highlighting its potential in this area (Manukyan et al., 2017).
Antidepressant Potential
- Exploration in Antidepressant Agents: Research on substituted 3-amino-1,1-diaryl-2-propanols, related to this compound, has been conducted to evaluate their potential as antidepressant agents, providing a basis for further pharmaceutical development (Clark et al., 1979).
Safety and Hazards
作用機序
is an organic compound containing a phenyl functional group and a carboxylic acid functional group . It’s a catabolite of phenylalanine and is found in some plants as an auxin (a type of plant hormone) .
The dimethylamino group is a common moiety in many bioactive compounds and can interact with various biological targets. For instance, it’s found in many indole derivatives, which have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
As for pharmacokinetics, the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would be influenced by factors such as its chemical structure, solubility, stability, and the presence of functional groups. For example, the carboxylic acid group in phenylacetic acid could potentially undergo metabolism via conjugation reactions.
The action environment can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, presence of other molecules, and specific conditions of the biological system where the compound is present can affect its behavior .
特性
IUPAC Name |
2-(2-chlorophenyl)-2-(dimethylamino)acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2.ClH/c1-12(2)9(10(13)14)7-5-3-4-6-8(7)11;/h3-6,9H,1-2H3,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOHUSMOPKINIPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(C1=CC=CC=C1Cl)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(E)-2-(3-(3,4-dimethoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2500667.png)
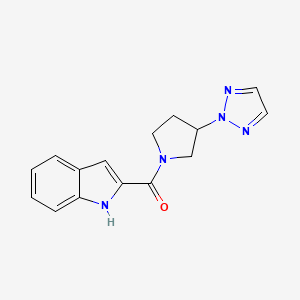
![N-(2,4-dimethylphenyl)-2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2500670.png)
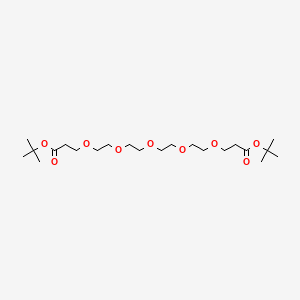
![1-[(2-amino-2-oxoethyl)thio]-N-cyclohexyl-4-methyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2500673.png)


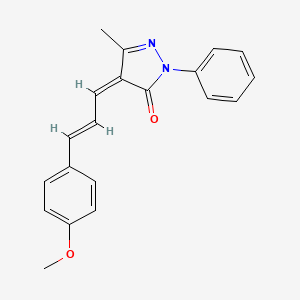
![(5-Bromo-2-methylphenyl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2500678.png)
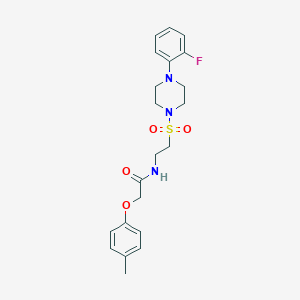
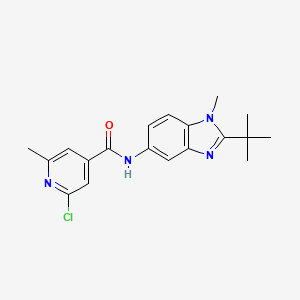

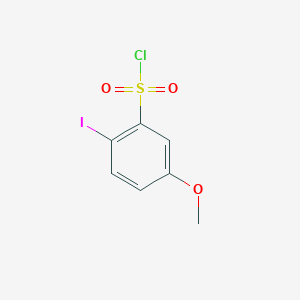
![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-(3-chlorophenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/no-structure.png)
